
7-溴色满-3-酮
描述
7-Bromochroman-3-one, also known as 7-bromo-2H-chromen-2-one, is a heterocyclic organic compound belonging to the class of flavonoids. It is characterized by a bromine atom attached to the seventh position of the chromanone ring. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.
科学研究应用
7-Bromochroman-3-one has a wide range of applications in scientific research:
作用机制
Target of Action
7-Bromochroman-3-one is a heterocyclic organic compound that belongs to the class of flavonoids
Biochemical Pathways
These include pathways involved in inflammation, cancer, and metabolic disorders . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which the interaction occurs.
Result of Action
. These activities can result in a wide range of molecular and cellular effects, depending on the specific target and the context in which the interaction occurs.
生化分析
Biochemical Properties
7-Bromochroman-3-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 7-Bromochroman-3-one has been found to inhibit certain kinases, which are enzymes that play a role in cell signaling pathways. This inhibition can lead to alterations in cellular responses to external stimuli .
Cellular Effects
The effects of 7-Bromochroman-3-one on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Bromochroman-3-one can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for the cellular antioxidant response. This activation leads to an increase in the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, 7-Bromochroman-3-one has been shown to affect mitochondrial function, leading to changes in cellular energy metabolism.
Molecular Mechanism
At the molecular level, 7-Bromochroman-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For example, the compound can inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types. Additionally, 7-Bromochroman-3-one can modulate gene expression by interacting with DNA-binding proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromochroman-3-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that 7-Bromochroman-3-one can have sustained effects on cellular function, particularly in terms of its antioxidant properties. In vitro studies have demonstrated that prolonged exposure to 7-Bromochroman-3-one can lead to persistent activation of antioxidant pathways, while in vivo studies have indicated potential long-term benefits in reducing oxidative damage in animal models .
Dosage Effects in Animal Models
The effects of 7-Bromochroman-3-one vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, 7-Bromochroman-3-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
7-Bromochroman-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 7-Bromochroman-3-one can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 7-Bromochroman-3-one is transported and distributed through various mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound can also bind to specific proteins, aiding its distribution to different cellular compartments. These interactions can influence the localization and accumulation of 7-Bromochroman-3-one within cells, affecting its overall activity .
Subcellular Localization
The subcellular localization of 7-Bromochroman-3-one is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. Additionally, 7-Bromochroman-3-one can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended site of action within the cell, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-3-one typically involves the bromination of chroman-3-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the chromanone ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position .
Industrial Production Methods: Industrial production of 7-Bromochroman-3-one often involves large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically conducted in a solvent such as acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography .
化学反应分析
Types of Reactions: 7-Bromochroman-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-bromochromone.
Reduction: Reduction of 7-Bromochroman-3-one can yield 7-bromochroman-3-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 7-Bromochromone
Reduction: 7-Bromochroman-3-ol
Substitution: Various substituted chromanones depending on the nucleophile used.
相似化合物的比较
Chroman-4-one: Lacks the bromine atom and exhibits different biological activities.
7-Methoxychroman-3-one: Contains a methoxy group instead of a bromine atom, leading to variations in chemical reactivity and biological effects.
7-Chlorochroman-3-one: Similar structure but with a chlorine atom, resulting in different physical and chemical properties.
Uniqueness: 7-Bromochroman-3-one is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
7-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUXLBZBRFDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737485 | |
| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-11-4 | |
| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


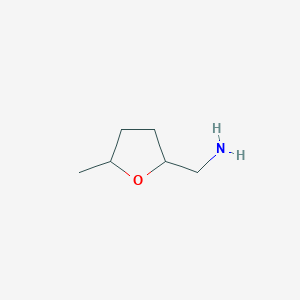

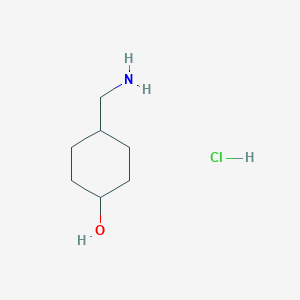

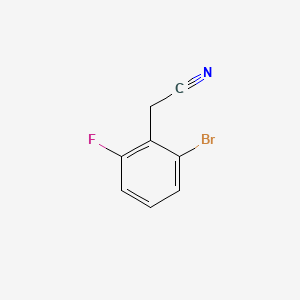

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
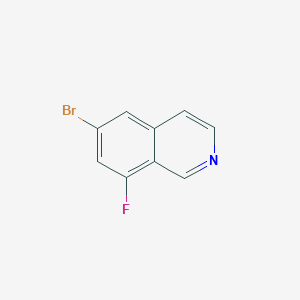

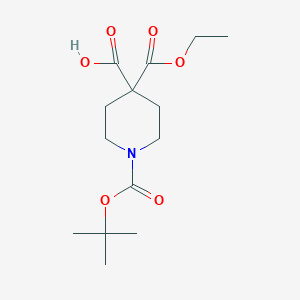
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)
